![molecular formula C12H13N3 B13877142 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile is an indole derivative that features a nitrile group attached to the acetonitrile moiety Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-aminoethyl)-1H-indole.
Formation of Acetonitrile Moiety: The nitrile group is introduced through a reaction with acetonitrile under specific conditions, often involving a catalyst or a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Depending on the conditions, various oxidized forms of the compound can be obtained.
Reduction Products: The primary amine derivative is a common product.
Substitution Products: Substituted indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
3-(2-aminoethyl)-1H-indole: A precursor in the synthesis of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile.
2-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide: Another indole derivative with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile |
InChI |
InChI=1S/C12H13N3/c13-5-3-9-1-2-12-11(7-9)10(4-6-14)8-15-12/h1-2,7-8,15H,3-4,6,14H2 |
Clave InChI |
RSAJLJZTFQXPDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC#N)C(=CN2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


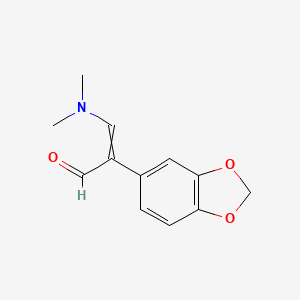
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
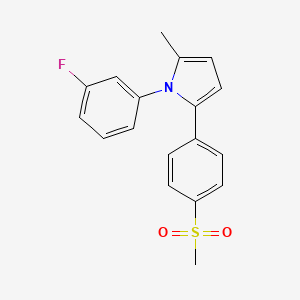
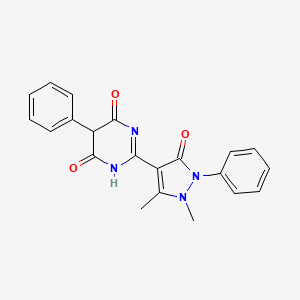
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
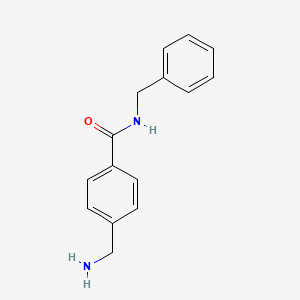
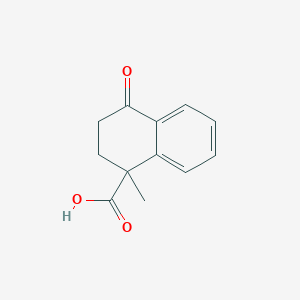
![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
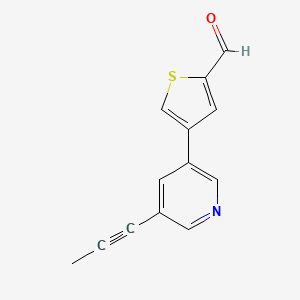
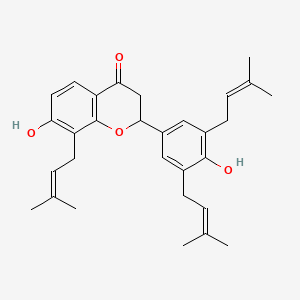
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

